N-isopropylpyrrolidine-1-carboxamide

Description

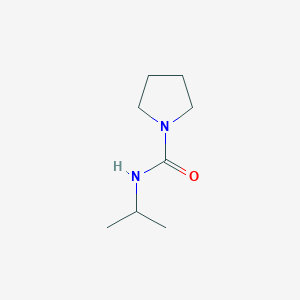

Structure

3D Structure

Properties

IUPAC Name |

N-propan-2-ylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(2)9-8(11)10-5-3-4-6-10/h7H,3-6H2,1-2H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQRIXIFLJGEBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201265095 | |

| Record name | N-(1-Methylethyl)-1-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50708-03-7 | |

| Record name | N-(1-Methylethyl)-1-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50708-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Methylethyl)-1-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Amidation Using Acyl Chlorides

The most straightforward method for synthesizing N-isopropylpyrrolidine-1-carboxamide involves reacting pyrrolidine-1-carbonyl chloride with isopropylamine. This exothermic reaction proceeds under inert conditions, often in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF). A base such as triethylamine (TEA) is added to neutralize HCl byproducts. For example, a protocol adapted from indazole-3-carboxylic acid derivatization (US20110172428A1) involves mixing equimolar amounts of acyl chloride and isopropylamine in DCM at 0–5°C, followed by gradual warming to room temperature . Yields typically range from 70% to 85%, with purity dependent on recrystallization solvents like methanol or ethyl acetate.

Coupling Agent-Mediated Synthesis

Modern synthetic approaches employ coupling agents to activate the carboxylic acid precursor, bypassing the need for unstable acyl chlorides. The patent US20110172428A1 highlights the use of O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) with N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) . Applied to this compound, this method would involve:

-

Activating pyrrolidine-1-carboxylic acid with HBTU/DIPEA in DMF.

-

Adding isopropylamine to form the amide bond.

-

Isolating the product via solvent evaporation and recrystallization.

This method achieves yields exceeding 90% with high purity, though scalability is limited by the cost of HBTU. Alternatives like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in THF offer comparable efficiency .

Table 1: Comparison of Coupling Agents

| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| HBTU | DMF | 25 | 92 |

| EDC/HOBt | THF | 25 | 88 |

| DCC | DCM | 0–5 | 78 |

Solid-Phase Synthesis Approaches

Solid-phase synthesis is advantageous for high-throughput applications. A resin-bound pyrrolidine-1-carboxylic acid derivative reacts with isopropylamine in the presence of DIPEA, followed by cleavage from the resin using trifluoroacetic acid (TFA). This method, adapted from peptide synthesis protocols, achieves yields of 80–85% with minimal purification steps .

Catalytic Methods and Green Chemistry

Recent advancements focus on sustainable methods. A solvent-free approach, inspired by the synthesis of N-alkylpyrrole derivatives , involves heating pyrrolidine-1-carboxylic acid and isopropylamine at 50–75°C without solvents. This method eliminates waste and achieves 75% yield after 12 hours. Alternatively, aqueous KOH/methanol systems at room temperature provide a greener alternative, albeit with slightly lower yields (65–70%) .

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Sustainability Metrics

| Method | Yield (%) | Reaction Time (h) | E-Factor* |

|---|---|---|---|

| Acyl Chloride | 85 | 2 | 8.2 |

| HBTU-Mediated | 92 | 4 | 6.5 |

| Solvent-Free | 75 | 12 | 1.1 |

| Aqueous KOH/Methanol | 70 | 24 | 2.3 |

*E-Factor = (Mass of Waste)/(Mass of Product). Lower values indicate greener processes.

The HBTU-mediated method offers the highest yield but generates significant waste. In contrast, solvent-free and aqueous routes prioritize sustainability at the expense of reaction speed.

Chemical Reactions Analysis

Types of Reactions: N-isopropylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The compound can participate in substitution reactions where the isopropyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-isopropylpyrrolidine-1-carboxylic acid, while reduction may produce N-isopropylpyrrolidine.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

N-Isopropylpyrrolidine-1-carboxamide serves as a crucial building block in the synthesis of complex organic molecules. It is utilized in various organic reactions, facilitating the formation of more intricate structures. Its functional groups allow for versatile modifications, making it an essential reagent in synthetic chemistry.

Reagent in Organic Reactions

The compound is employed as a reagent in numerous organic reactions, including nucleophilic substitutions and coupling reactions. Its ability to participate in these reactions enhances the efficiency of synthetic pathways, particularly in generating pharmaceuticals and agrochemicals.

Biological Research

Potential Biological Activities

Research indicates that this compound exhibits significant biological activities. Studies have focused on its effects on cellular processes and enzyme interactions, suggesting its potential role as a modulator in various biochemical pathways.

Therapeutic Applications

Ongoing investigations are exploring the compound's therapeutic potential. Preliminary findings suggest that it may have applications in drug development, particularly for conditions related to neuropharmacology and oncology. Its structural features indicate possible interactions with critical biological targets, warranting further exploration.

Medicinal Chemistry

Drug Development

this compound is being studied as a candidate for new pharmaceutical agents. Its unique structure allows for modifications that can enhance biological efficacy and selectivity against specific targets. Recent studies have highlighted its potential as an inhibitor of key enzymes involved in disease processes.

Case Studies in Drug Design

Several case studies illustrate the compound's role in drug design:

- Inhibitors of Enoyl-ACP Reductase (InhA) : A series of pyrrolidine carboxamides, including derivatives of this compound, have been identified as potent inhibitors of InhA, an enzyme critical for Mycobacterium tuberculosis survival. These compounds demonstrated significant potency improvements through structural optimization .

- Neuroactive Compounds : Compounds structurally similar to this compound have shown promising neuroactive effects, suggesting potential applications in treating neurological disorders .

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is utilized in the production of specialty chemicals. Its role as an intermediate in synthesizing agrochemicals and other industrial products highlights its importance beyond laboratory settings.

Data Summary

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemical Synthesis | Building block for organic molecules | Facilitates complex synthesis |

| Biological Research | Modulator of cellular processes | Potential therapeutic agent |

| Medicinal Chemistry | Candidate for drug development | Inhibitor of InhA; neuroactive properties |

| Industrial Applications | Production of specialty chemicals | Intermediate for agrochemicals |

Mechanism of Action

The mechanism of action of N-isopropylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amide Nitrogen

N-Methylpyrrolidine-1-carbothioamide (C₆H₁₀N₂S)

- Key Differences : Replaces the isopropyl group with a methyl substituent and the carboxamide oxygen with sulfur (thioamide group).

- Synthesis : Reacting pyrrolidine with methyl isothiocyanate in acetonitrile yields this compound, with a 67% isolated yield .

- Crystallography : The crystal structure exhibits two molecules per asymmetric unit, linked via N–H⋯S hydrogen bonds to form zigzag polymeric chains .

N-Phenylpyrrolidine-1-carbothioamide (C₁₁H₁₄N₂S)

- Key Differences : Substitutes the isopropyl group with a phenyl ring and incorporates a thioamide group.

- Synthesis : Prepared from 1-isothiocyanatobenzene and pyrrolidine .

- Crystallography : Intermolecular N–H⋯S interactions dominate the packing, contrasting with the intramolecular bonds in methyl-substituted analogs .

- Implications : The aromatic phenyl group may enhance π-π stacking in biological systems, influencing target binding.

N-p-Tolylpyrrolidine-1-carboxamide (C₁₂H₁₆N₂O)

- Key Differences : Features a p-tolyl (methyl-substituted phenyl) group instead of isopropyl.

- Crystallography : The pyrrolidine ring adopts a half-chair conformation, and N–H⋯O hydrogen bonds form C(4) chains along the crystal lattice .

- Implications : The electron-donating methyl group on the aryl ring could modulate electronic properties and metabolic stability.

Heterocyclic Ring Modifications

N-Isopropyl-1-Pyrazolidinecarboxamide (C₇H₁₅N₃O)

- Key Differences : Replaces the pyrrolidine ring (one nitrogen) with pyrazolidine (two adjacent nitrogens in a five-membered ring).

- Properties : Lower molecular weight (157.21 vs. 438.47) and distinct hydrogen-bonding capabilities due to the additional nitrogen .

- Applications : Pyrazolidine derivatives are explored for conformational flexibility in drug design, though specific data for this compound are unavailable .

Functional Group Variations: Carboxamide vs. Carbothioamide

Structural and Pharmacological Implications

- Aryl Groups (Phenyl/p-Tolyl): Introduce aromatic interactions, which may enhance binding to hydrophobic protein pockets .

- Thioamide vs. Carboxamide : Thioamides exhibit reduced metabolic stability due to susceptibility to oxidation but offer unique electronic profiles for target engagement .

- Heterocyclic Core : Pyrrolidine’s rigidity vs. pyrazolidine’s dual nitrogen sites may influence conformational preferences in drug-receptor interactions .

Biological Activity

N-Isopropylpyrrolidine-1-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of isopropyl amine with pyrrolidine-1-carboxylic acid derivatives. The reaction conditions may vary, but common methods include solvent-free conditions or the use of mild solvents to optimize yield and purity.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antiviral Activity : Studies have shown that similar compounds exhibit significant antiviral properties, particularly against influenza viruses. The binding affinity and interaction with viral proteins suggest potential as an antiviral agent.

- Cytotoxic Effects : Research indicates that certain derivatives can exhibit cytotoxicity against cancer cell lines, implying a role in cancer therapy.

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

- Inhibition of Viral Replication : Similar compounds have been shown to inhibit viral replication by interfering with viral protein functions.

- Cell Cycle Disruption : Some derivatives may induce apoptosis in cancer cells by disrupting their normal cell cycle processes.

- Interaction with Bacterial Cell Walls : Antimicrobial activity may stem from the compound's ability to disrupt bacterial cell wall synthesis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of influenza virus | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against Gram-positive bacteria |

Case Study 1: Antiviral Efficacy

A study conducted on a series of pyrrolidine derivatives, including this compound, demonstrated significant antiviral activity against the H1N1 influenza virus. The docking studies indicated that these compounds bind effectively to the neuraminidase enzyme, which is crucial for viral replication. The binding affinity was reported in the micromolar range, suggesting potent inhibitory effects.

Case Study 2: Cytotoxic Activity

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound caused significant cell death at concentrations above 10 µM, with mechanisms involving mitochondrial dysfunction and increased reactive oxygen species (ROS) production.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-isopropylpyrrolidine-1-carboxamide, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting pyrrolidine-1-carbonyl chloride with isopropylamine in anhydrous dichloromethane under nitrogen atmosphere yields the target molecule. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol improves purity (>98% by HPLC). Confirm purity using NMR (e.g., absence of residual solvent peaks) and mass spectrometry (ESI-MS for molecular ion verification) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 and COSY for stereochemical confirmation (e.g., distinguishing isopropyl CH3 groups at δ 1.1–1.3 ppm).

- IR Spectroscopy : Validate the carboxamide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ at m/z 185.2.

Cross-reference with X-ray crystallography (if crystals are obtainable) for absolute configuration confirmation .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer : Use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood to avoid inhalation. Store in airtight containers under inert gas (argon) at 2–8°C to prevent hydrolysis. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste per EPA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or solvent effects. For example, carboxamide rotamers may split peaks in 1H NMR. Use variable-temperature NMR (VT-NMR) to coalesce signals and calculate rotational barriers. For ambiguous mass fragments, employ high-resolution MS (HRMS) with TOF analyzers (error <2 ppm) and compare with computational simulations (e.g., Gaussian DFT) .

Q. What strategies are effective for optimizing the yield of this compound in scaled-up syntheses?

- Methodological Answer :

- Catalysis : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling to reduce side reactions.

- Solvent Optimization : Replace dichloromethane with THF to enhance solubility of intermediates.

- Flow Chemistry : Implement continuous flow reactors to control exothermic reactions and improve reproducibility.

Monitor reaction progress via in-situ FTIR or Raman spectroscopy .

Q. How can researchers design in vitro assays to study the biological activity of this compound analogs?

- Methodological Answer : For kinase inhibition studies:

- Enzyme Assays : Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) with recombinant kinases (e.g., PAK1) and ATP-conjugated substrates.

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM; calculate IC50 using GraphPad Prism.

- Selectivity Screening : Cross-test against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. What computational methods are suitable for predicting the conformational stability of this compound?

- Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) in explicit solvent (water/ethanol) to analyze rotamer populations. Use QM/MM (Quantum Mechanics/Molecular Mechanics) to model transition states for pyrrolidine ring puckering. Validate with experimental NOE (Nuclear Overhauser Effect) data from 2D NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.